2-(3-Isopropoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid
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Overview
Description
2-(3-Isopropoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid is a complex organic compound characterized by its quinoline core structure, which is substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Isopropoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid typically involves multiple steps, starting with the formation of the quinoline core One common approach is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to improve efficiency and yield. Advanced techniques such as microwave-assisted synthesis and high-throughput experimentation can also be employed to optimize reaction conditions and reduce production time.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.
Major Products Formed:
Oxidation: Formation of quinone derivatives.
Reduction: Production of reduced quinoline derivatives.
Substitution: Introduction of various alkyl or aryl groups at different positions on the quinoline ring.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to investigate cellular processes and enzyme activities.
Medicine: The compound has shown potential as a therapeutic agent in the treatment of various diseases, including cancer and inflammatory disorders.
Industry: It is utilized in the manufacturing of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-(3-Isopropoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact mechanism can vary depending on the biological context and the specific application.
Comparison with Similar Compounds
Quinoline-4-carboxylic acid derivatives
2-(3-Methoxyphenyl)quinoline-4-carboxylic acid
2-(3-Propoxyphenyl)quinoline-4-carboxylic acid
Uniqueness: 2-(3-Isopropoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the isopropoxy group and the dimethyl groups on the quinoline ring contribute to its distinct properties compared to other similar compounds.
Properties
IUPAC Name |
6,8-dimethyl-2-(3-propan-2-yloxyphenyl)quinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3/c1-12(2)25-16-7-5-6-15(10-16)19-11-18(21(23)24)17-9-13(3)8-14(4)20(17)22-19/h5-12H,1-4H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQDLGZLCCPECPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC(=CC=C3)OC(C)C)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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